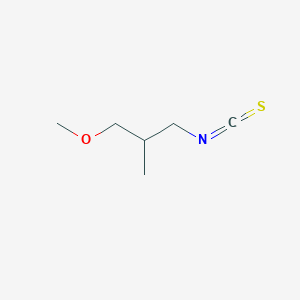
1-Isothiocyanato-3-methoxy-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isothiocyanato-3-methoxy-2-methylpropane is a rare compound belonging to the class of isothiocyanates. It is characterized by its clear, colorless liquid form and pungent odor.
准备方法
1-Isothiocyanato-3-methoxy-2-methylpropane can be synthesized through the reaction of methyl isothiocyanate with methanol. This method involves the use of dimethylbenzene as a solvent and is carried out under the protection of nitrogen and mild conditions . The yields of some products can exceed 90%, making this method efficient and suitable for industrial production . Additionally, this method has advantages such as low toxicity, low cost, safety, fewer by-products, and simplicity of operation .
化学反应分析
1-Isothiocyanato-3-methoxy-2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学研究应用
1-Isothiocyanato-3-methoxy-2-methylpropane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a chemoselective electrophile in bioconjugate chemistry due to its tolerance toward aqueous reaction conditions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit enzymes and modulate signaling pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action of 1-Isothiocyanato-3-methoxy-2-methylpropane involves its interaction with molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and modulation of signaling pathways, resulting in various biological effects .
相似化合物的比较
1-Isothiocyanato-3-methoxy-2-methylpropane can be compared with other similar compounds, such as:
1-Isothiocyanatomethyl-4-phenylbenzene: This compound is also an isothiocyanate and has been studied for its potential anticancer properties.
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate, known for its ability to inhibit aldehyde dehydrogenase and decrease cisplatin tolerance in cancer cells.
The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications in research and industry.
生物活性
1-Isothiocyanato-3-methoxy-2-methylpropane (also known as 1-isothiocyanato-2-methyl-3-methoxypropane) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
This compound is an isothiocyanate derivative, which are known for their diverse biological activities. Isothiocyanates are commonly found in cruciferous vegetables and have been studied for their health benefits.
The biological activity of isothiocyanates generally involves the following mechanisms:
- Inhibition of Enzymes : Isothiocyanates can inhibit various enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) which play a role in tumor invasion and metastasis.
- Regulation of Signaling Pathways : They modulate key signaling pathways, including NF-κB and AP-1, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Isothiocyanates can trigger apoptosis in cancer cells through the activation of caspases and other apoptotic factors.
Anticancer Properties
Research indicates that isothiocyanates exhibit significant anticancer properties. A study comparing various isothiocyanates found that this compound can suppress the invasion and metastasis of tumors by inhibiting MMP-9 expression. This regulation occurs through the inhibition of FAK/ERK and FAK/Akt signaling pathways, leading to decreased cell invasion capabilities in various cancer cell lines .
| Compound | Efficacy Against Tumor Metastasis |
|---|---|
| PEITC | Highest efficacy |
| BITC | Moderate efficacy |
| SFN | Lower efficacy |
| This compound | Not specifically quantified but shown to inhibit MMP-9 |
Antimicrobial Activity
Isothiocyanates also demonstrate antimicrobial properties. They have been shown to inhibit bacterial growth by disrupting essential biochemical pathways. The specific targets include enzymes critical for bacterial survival, leading to reduced pathogenicity .
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that treatment with this compound results in significant reductions in cell viability and migration in breast cancer cell lines. The compound was found to induce apoptosis via caspase activation .
- Antimicrobial Efficacy : A study investigated the effects of various isothiocyanates on pathogenic bacteria. Results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .
Toxicological Considerations
While isothiocyanates are generally regarded as safe at dietary levels, high concentrations may lead to toxicity. Toxicological studies involving inhalation exposure have shown respiratory irritations at elevated doses but no significant long-term organ damage .
属性
分子式 |
C6H11NOS |
|---|---|
分子量 |
145.23 g/mol |
IUPAC 名称 |
1-isothiocyanato-3-methoxy-2-methylpropane |
InChI |
InChI=1S/C6H11NOS/c1-6(4-8-2)3-7-5-9/h6H,3-4H2,1-2H3 |
InChI 键 |
NZRZMYHFYNEAPA-UHFFFAOYSA-N |
规范 SMILES |
CC(CN=C=S)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















